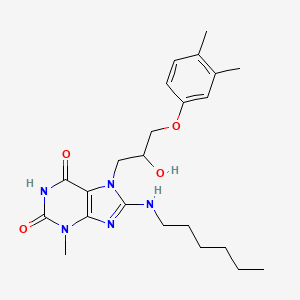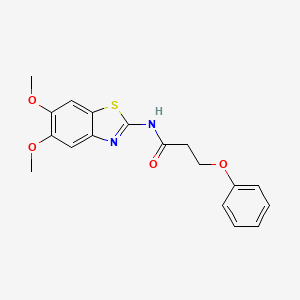
(E)-3-methyl-5-(4-(4-methylpiperazine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a methylpiperazine group, which is a common moiety in many pharmaceuticals and other organic compounds . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including a thioxothiazolidinone ring, a benzylidene group, and a methylpiperazine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Compounds with similar structures often have moderate to high polarity due to the presence of carbonyl groups and nitrogen atoms .Aplicaciones Científicas De Investigación
Supramolecular Structures and Hydrogen Bonding
Supramolecular structures of related thioxothiazolidinone compounds have been extensively studied, highlighting the significance of hydrogen bonding in the formation of dimers, chains of rings, and complex sheets. These structural insights are vital for understanding the molecular interactions and potential applications in designing new materials and drugs (Delgado et al., 2005).
Anticancer Activity
Thiazolidinone derivatives, including those with a benzothiazole moiety, have shown promising anticancer activity. Screening of several novel 4-thiazolidinones revealed significant anticancer effects on various cancer cell lines, suggesting their potential as therapeutic agents (Havrylyuk et al., 2010).
Antimicrobial and Anti-Proliferative Activities
Research on thiazolidinone-fused compounds has demonstrated their antimicrobial and anti-proliferative properties. These findings underline the compounds' potential in developing new treatments for microbial infections and cancer (Subramanian et al., 2009). Additionally, novel derivatives have shown broad-spectrum antibacterial activities and significant anti-proliferative activity against tumor cell lines, further supporting their therapeutic potential (Al-Mutairi et al., 2019).
Hypoglycemic Activity
Derivatives of thiazolidin-4-one have been evaluated for their hypoglycemic activity, demonstrating effective glucose concentration reduction in experimental models. This suggests their potential application in diabetes treatment, offering a foundation for future therapeutic development (Perepelytsya et al., 2019).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of thiazolidinone derivatives for antimicrobial activities highlight their significance in addressing antibiotic resistance challenges. These studies provide a basis for developing new antimicrobial agents to combat resistant bacterial strains (Patel et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(5E)-3-methyl-5-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-18-7-9-20(10-8-18)15(21)13-5-3-12(4-6-13)11-14-16(22)19(2)17(23)24-14/h3-6,11H,7-10H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUYKUKKYRJKO-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2993469.png)
![(2Z)-N-cyclopentyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2993470.png)
![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)

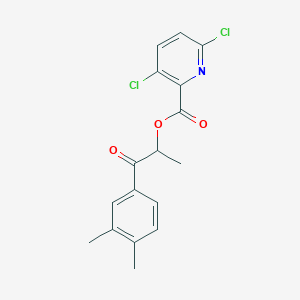
![4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2993478.png)

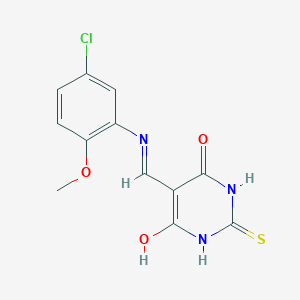
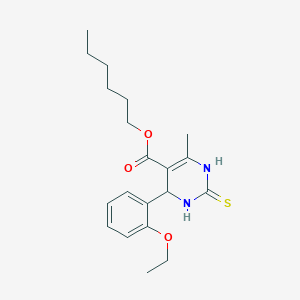
![4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole](/img/structure/B2993485.png)
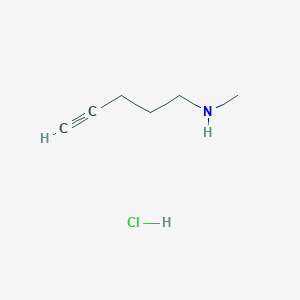
![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)
